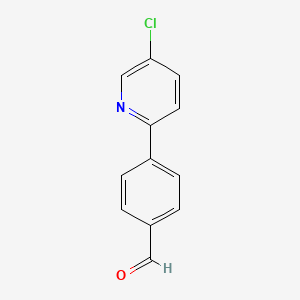
4-(5-Chloropyridin-2-yl)benzaldehyde
Overview
Description
“4-(5-Chloropyridin-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(5-Chloropyridin-2-yl)benzaldehyde” is 1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(5-Chloropyridin-2-yl)benzaldehyde” has a molecular weight of 217.65 . It is stored at a temperature of 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Enzymatic Production Optimization
The compound “4-(5-Chloropyridin-2-yl)benzaldehyde” could be used in the optimization of enzymatic production processes. For example, a study on a mutant of 4-hydroxymandelate synthase showed increased activity, which could potentially be applied to enhance the conversion rates of similar compounds .
Catalysis in Organic Synthesis
This chemical might serve as a catalyst or intermediate in organic synthesis reactions, such as the hydrogenation of benzaldehyde to benzyl alcohol. Different catalysts and supports can be tested for their efficiency in related reactions .
Safety and Hazards
The safety information for “4-(5-Chloropyridin-2-yl)benzaldehyde” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
The primary targets of the compound 4-(5-Chloropyridin-2-yl)benzaldehyde are currently unknown . This compound is a versatile small molecule scaffold , which suggests it may interact with multiple targets.
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, potentially leading to different biochemical changes depending on the specific target and cellular context.
Biochemical Pathways
Given its status as a versatile small molecule scaffold , it may influence a range of biochemical pathways, with the specific effects likely depending on the cellular context and the specific targets of the compound.
Result of Action
As a versatile small molecule scaffold , it may have a range of effects depending on the specific targets and cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Chloropyridin-2-yl)benzaldehyde . These factors could include the pH of the environment, the presence of other molecules, and the specific cellular context.
properties
IUPAC Name |
4-(5-chloropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEWKCMPTGYPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloropyridin-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





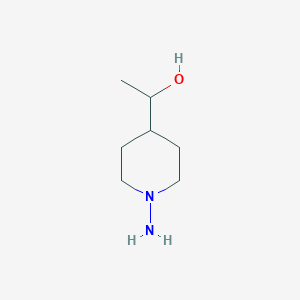
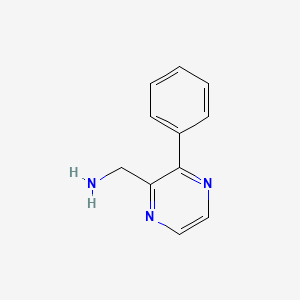
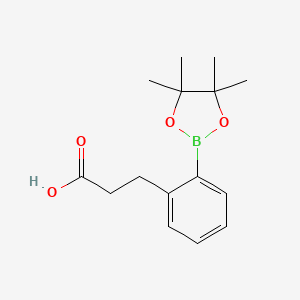





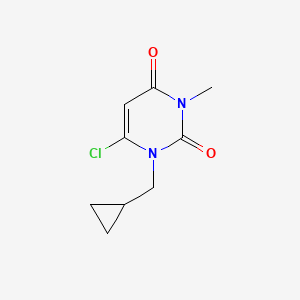

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
